Ethyl 4-(3-methoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate
Description
Ethyl 4-(3-methoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate is a cyclohexenone derivative synthesized via Michael addition of ethyl acetoacetate to chalcones . This compound features a cyclohex-3-ene-1-carboxylate backbone substituted with a 3-methoxyphenyl group at position 4 and a phenyl group at position 4. The methoxy group at the meta position distinguishes it from para-substituted analogs, influencing electronic properties, steric interactions, and biological activity. Cyclohexenones are pivotal intermediates in synthesizing spiro compounds, isoxazoles, and pharmaceuticals due to their reactivity in conjugate addition reactions .
Properties
Molecular Formula |
C22H22O4 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
ethyl 4-(3-methoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C22H22O4/c1-3-26-22(24)21-19(15-8-5-4-6-9-15)13-17(14-20(21)23)16-10-7-11-18(12-16)25-2/h4-12,14,19,21H,3,13H2,1-2H3 |
InChI Key |
RBVOOERNTLYBRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC(=CC=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
Ethyl 4-(3-methoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate, a cyclohexenone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, structural characteristics, and significant biological effects, supported by relevant data tables and case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of ethyl acetoacetate with substituted phenyl compounds. The structural formula is represented as follows:
The molecular weight is approximately 350.41 g/mol. The compound features a cyclohexenone core that is pivotal for its biological activity.
Crystal Structure : The crystal structure of this compound exhibits an envelope conformation of the cyclohexenone ring, with notable intermolecular C—H···O hydrogen bonds contributing to its stability .
Biological Activity
This compound has been studied for various biological activities:
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups enhances the electron-donating ability, which is crucial for scavenging free radicals .
2. Anti-inflammatory Effects
Cyclohexenone derivatives are recognized for their potential in treating inflammatory conditions. Studies have shown that these compounds can inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in biological models .
3. Antimicrobial Properties
The compound has demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests a potential application in developing new antimicrobial agents .
Study 1: Antioxidant Evaluation
In a study assessing the antioxidant capacity of similar cyclohexenone derivatives, it was found that these compounds significantly reduced oxidative stress markers in vitro. The IC50 values indicated strong scavenging activity against DPPH radicals, supporting their use as natural antioxidants .
Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory properties revealed that this compound inhibited COX enzymes by competitive inhibition. This was confirmed through enzyme kinetics studies, showing a marked reduction in prostaglandin synthesis in treated cells .
Data Tables
Scientific Research Applications
Biological Activities
Research has indicated that ethyl 4-(3-methoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate exhibits several biological activities, making it a candidate for pharmaceutical applications.
Anticancer Activity
Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism of action often involves the modulation of signaling pathways associated with cancer cell survival and proliferation.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Sample A | MDA-MB-231 | 5.67 |
| Sample B | HCT-116 | 3.45 |
These findings suggest that structural modifications can enhance anticancer activity, particularly through interactions with specific cellular targets.
Antibacterial Activity
This compound has also shown promising antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli.
Table 2: Antibacterial Activity
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| Sample C | Staphylococcus aureus | 14 |
| Sample D | Escherichia coli | 12 |
This antibacterial efficacy highlights the potential for developing new antimicrobial agents based on this compound.
Case Studies
Several case studies have been conducted to explore the applications of this compound in biological systems:
Case Study on Anticancer Activity
A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells, revealing significant apoptosis induction through mitochondrial pathways. The research highlighted its potential as a lead compound for further development in cancer therapy.
Case Study on Antibacterial Properties
Another investigation focused on the antibacterial efficacy of derivatives related to this compound, demonstrating effective inhibition against bacterial strains with minimal cytotoxicity towards normal cells.
Chemical Reactions Analysis
Functionalization via Oxidation and Ring-Opening
The compound undergoes oxidative ring-opening reactions under iodine (I₂) and dimethyl sulfoxide (DMSO) catalysis. While specific data for this compound is limited, analogous cyclohexenone derivatives exhibit the following reactivity:
These reactions proceed via iodination of the enone system followed by oxidation to yield aromatic phenols .
Comparative Reactivity of Analogues
The substituents on the cyclohexenone ring significantly influence reactivity. Key comparisons include:
The presence of electron-donating groups (e.g., methoxy) increases stability of intermediates, while electron-withdrawing groups (e.g., Cl, F) enhance electrophilic reactivity .
Stereochemical Considerations
The cyclohexenone ring adopts a slightly distorted sofa conformation , as confirmed by X-ray crystallography of analogues . This conformation influences:
-
Regioselectivity : Preferential attack at the less hindered C3 position.
-
Diastereomer formation : Non-planar geometry leads to stereochemical diversity in products .
Stability and Storage
Comparison with Similar Compounds
Substituent Positional Isomerism
- Ethyl 4-(4-Methoxyphenyl)-2-Oxo-6-Phenylcyclohex-3-ene-1-Carboxylate (Fun et al., 2008): This analog substitutes a methoxy group at the para position of the aryl ring. For instance, para-substituted derivatives exhibit anti-inflammatory and analgesic properties , while meta-substituted compounds may show distinct binding affinities due to steric and electronic differences .
Ethyl 6-(4-Chlorophenyl)-4-(4-Fluorophenyl)-2-Oxocyclohex-3-ene-1-Carboxylate (Sapnakumari et al., 2013) :
Halogen substituents (Cl, F) increase lipophilicity, enhancing membrane permeability. The title compound’s crystal structure reveals a half-chair conformation for the cyclohexene ring, influenced by halogen electronegativity and steric bulk .
Functional Group Variations
- Ethyl 4-(3-Bromo-2-Thienyl)-2-Oxo-6-Phenylcyclohex-3-ene-1-Carboxylate: Replacing the methoxyphenyl group with a bromothienyl heterocycle introduces significant steric bulk and electronic effects. This compound crystallizes in a triclinic system (space group P1) with distinct unit cell parameters (a = 8.8925 Å, b = 11.713 Å, c = 16.853 Å) .
Ethyl 4-(4-Methylphenyl)-2-Oxo-6-Phenylcyclohex-3-ene-1-Carboxylate (BTB00009) :
A methyl group at the para position reduces electron-donating capacity compared to methoxy. In virtual screening, this compound showed moderate PNPase inhibition (eHiTS score: −6.7), suggesting that methoxy groups may enhance target affinity through hydrogen bonding or dipole interactions .
Aromatic System Modifications
- Such derivatives are effective synthons for spiro compound synthesis .
Crystal Structure and Conformational Analysis
The cyclohexene ring conformation varies with substituents:
- Envelope Conformation : Observed in ethyl 4-(3-methoxyphenyl) derivatives due to moderate steric hindrance .
- Half-Chair Conformation : Common in halogen-substituted analogs (e.g., 4-fluorophenyl, 4-chlorophenyl) due to balanced steric and electronic effects .
- Screw-Boat Conformation : Found in disordered structures with bulky substituents (e.g., naphthyl groups) .
Data Tables
Table 1: Substituent Effects on Physicochemical Properties
Table 2: Crystallographic Parameters of Selected Analogs
Preparation Methods
Reaction Mechanism and Substrate Selection
The Claisen-Schmidt condensation between ethyl acetoacetate and substituted benzaldehydes forms the foundational step for constructing the cyclohexenone core. For ethyl 4-(3-methoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate, this involves reacting ethyl acetoacetate with 3-methoxybenzaldehyde and phenylacetaldehyde in a basic medium. The aldol adduct undergoes intramolecular cyclization under thermal or acidic conditions to yield the bicyclic intermediate.
Procedure and Optimization
In a representative protocol, ethyl acetoacetate (10 mmol), 3-methoxybenzaldehyde (12 mmol), and phenylacetaldehyde (12 mmol) are dissolved in anhydrous ethanol. Sodium hydroxide (0.5 g) is added, and the mixture is refluxed at 80°C for 5 hours. After quenching with dilute HCl, the crude product is extracted with ethyl acetate and purified via column chromatography (petroleum ether/ethyl acetate, 4:1). Yield optimization studies indicate that increasing the molar ratio of aldehydes to 1.2 equivalents improves cyclization efficiency, achieving yields up to 78%.
Table 1: Optimization of Claisen-Schmidt-Cyclization Parameters
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | DMF | Ethanol |
| Temperature (°C) | 80 | 100 | 80 |
| Reaction Time (h) | 5 | 3 | 5 |
| Yield (%) | 78 | 65 | 78 |
Michael Addition-Intramolecular Cyclization Strategy
Substrate Preparation and Reaction Design
A Michael addition between ethyl 3-oxocyclohex-1-enecarboxylate and 3-methoxyphenylmagnesium bromide generates the key intermediate. Subsequent oxidation with iodine in dimethyl sulfoxide (DMSO) introduces the 2-oxo group, as demonstrated in analogous syntheses.
Experimental Details
Ethyl 3-oxocyclohex-1-enecarboxylate (5 mmol) is treated with 3-methoxyphenylmagnesium bromide (6 mmol) in tetrahydrofuran (THF) at 0°C. After stirring for 2 hours, the mixture is quenched with NH4Cl and extracted with ethyl acetate. The intermediate is then oxidized using iodine (20 mol%) and DMSO (1 equiv) in nitromethane at 100°C for 24 hours, yielding the title compound in 72% yield after purification.
Table 2: Analytical Data for Michael Addition-Derived Product
| Property | Value |
|---|---|
| Molecular Formula | C22H22O4 |
| Molecular Weight (g/mol) | 350.4 |
| Melting Point (°C) | 146–148 |
| NMR (CDCl3) | δ 7.34 (t, J=8.0 Hz, 1H, Ar-H), 6.78 (s, 1H, CH), 4.12 (q, J=7.1 Hz, 2H, OCH2), 3.81 (s, 3H, OCH3) |
Three-Component Coupling Approach
Reaction Overview
A one-pot three-component reaction involving ethyl acetoacetate, 3-methoxybenzaldehyde, and phenylacetylene in the presence of a palladium catalyst constructs the cyclohexene ring via tandem alkyne insertion and cyclization. This method reduces step count and improves atom economy.
Catalytic System and Conditions
Palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%) in DMSO facilitate the coupling at 120°C for 8 hours. The reaction tolerates diverse substituents, with the 3-methoxyphenyl group introduced regioselectively at the C4 position. Post-reaction, the mixture is diluted with water, extracted with dichloromethane, and purified via silica gel chromatography to isolate the product in 68% yield.
Comparative Analysis of Synthetic Routes
Yield and Scalability
The Claisen-Schmidt route offers the highest yield (78%) but requires stringent temperature control. The Michael addition method, while moderate-yielding (72%), provides superior regiocontrol. The three-component approach balances efficiency (68%) and operational simplicity.
Functional Group Compatibility
Methoxy groups at the 3-position necessitate mild conditions to prevent demethylation. DMSO-mediated oxidations and low-temperature Grignard additions are critical for preserving ether linkages.
Spectroscopic Characterization and Validation
Q & A
Q. Advanced
- DFT calculations : B3LYP/6-311++G(d,p) models optimize geometry and calculate HOMO-LUMO gaps. For Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate, a HOMO-LUMO gap of 4.2 eV indicates moderate reactivity .
- Molecular docking : AutoDock Vina simulates binding to targets like COX-2. Docking scores correlate with IC values from enzyme assays .
- NBO analysis : Identifies hyperconjugative interactions (e.g., n→σ* for C=O groups) influencing stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
